molecular formula C23H21N3O6 B3017771 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 618365-00-7

4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No. B3017771
CAS RN: 618365-00-7
M. Wt: 435.436
InChI Key: OPQZHMUXENLHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a highly functionalized pyrrolone derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of structurally related compounds. For instance, the first paper discusses the synthesis of 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones, which share a similar pyrrolone core with the compound . The second paper describes the synthesis of benzofuran-containing pyridine derivatives, which are structurally related to the benzofuran moiety present in the compound of interest .

Synthesis Analysis

The synthesis of related pyrrolone derivatives involves a multicomponent reaction, as described in the first paper . This process includes the reaction of an enamine with an arenesulfonyl isocyanate to yield highly functionalized pyrrolones. Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed, possibly involving the condensation of appropriate precursors such as a benzofuran-2-carbonyl derivative, a nitrophenyl-substituted compound, and a dimethylaminoethyl moiety under controlled conditions.

Molecular Structure Analysis

The molecular structure of pyrrolone derivatives is characterized by the presence of a 5-membered lactam ring with various substituents. The first paper provides evidence of the structure of these compounds through spectroscopic methods and, in one case, X-ray crystallography . The dynamic NMR behavior due to restricted rotation around the CN bond is also noted, which could be relevant to the compound , given its structural similarity.

Chemical Reactions Analysis

The chemical reactions of pyrrolone derivatives are not explicitly discussed in the provided papers. However, the presence of functional groups such as the alkylamino and arylsulfonyl groups in the compounds studied in the first paper suggests that they could undergo further chemical transformations, such as nucleophilic substitutions or conjugate additions . The nitro group in the compound of interest could also participate in various chemical reactions, including reduction to an amine or participation in electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the related compounds discussed in the papers. For example, the pyrrolone derivatives described in the first paper likely have significant solubility in organic solvents due to their aromatic nature and the presence of polar functional groups . The second paper's mention of voltage-clamp studies indicates that some of these compounds can interact with biological targets such as L-type Ca2+ channels, suggesting potential bioactivity . The compound , with its benzofuran and nitrophenyl groups, may also exhibit similar interactions with biological systems.

properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6/c1-24(2)11-12-25-20(14-7-9-16(10-8-14)26(30)31)19(22(28)23(25)29)21(27)18-13-15-5-3-4-6-17(15)32-18/h3-10,13,20,28H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQZHMUXENLHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.